molecular formula C23H24N2O3S2 B2923986 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide CAS No. 920352-43-8

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide

Cat. No.: B2923986
CAS No.: 920352-43-8
M. Wt: 440.58
InChI Key: PETYUMMWZHEVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide is a synthetic small molecule belonging to the N-benzylbenzamide class of compounds, designed for advanced chemical and pharmaceutical research . This compound features a complex structure integrating sulfonamide and benzamide pharmacophores, making it a valuable intermediate in medicinal chemistry and drug discovery programs. Its molecular framework is closely related to other benzamide derivatives investigated for their inhibitory activity against various biological targets . The presence of the methylthioether and N-ethylsulfamoyl groups suggests potential for diverse chemical modifications and interactions with enzyme binding sites. Researchers can utilize this compound as a key building block for synthesizing more complex molecules or as a probe for studying protein-ligand interactions. It is supplied as a high-purity solid and is intended for in-vitro studies exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-3-25(17-18-9-5-4-6-10-18)30(27,28)20-15-13-19(14-16-20)23(26)24-21-11-7-8-12-22(21)29-2/h4-16H,3,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETYUMMWZHEVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide, with the molecular formula C23H24N2O3S2 and CAS number 920352-43-8, is a compound of significant interest in medicinal chemistry, particularly for its biological activity as a programmed cell death ligand 1 (PD-L1) inhibitor. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzamide core and a sulfamoyl group, which are known for their diverse biological activities. The structural characteristics are essential for its interaction with biological targets.

PropertyValue
CAS Number920352-43-8
Molecular FormulaC23H24N2O3S2
Molecular Weight420.58 g/mol

This compound acts primarily as an inhibitor of PD-L1, a critical immune checkpoint protein that tumors exploit to evade immune detection. By inhibiting PD-L1, this compound enhances the immune response against cancer cells, making it a promising candidate for cancer immunotherapy.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of PD-L1 activity. An enzyme-linked immunosorbent assay (ELISA) revealed approximately 57.152% inhibition of PD-L1, indicating its potential utility in cancer therapies aimed at enhancing immune responses against tumors. Additionally, it has shown moderate anti-proliferative activity against specific cancer cell lines, particularly the PC-3 human prostate cancer cell line.

Safety Profile

The safety profile of this compound is favorable, with minimal cytotoxicity observed against normal fibroblast cell lines. This characteristic is crucial for therapeutic applications as it suggests that the compound can target cancer cells while sparing normal cells.

Comparative Analysis with Related Compounds

To provide context regarding its biological activity, a comparison with related compounds is presented below:

Compound NameStructureBiological Activity Description
N-benzyl-N-(2-cyanoethyl)-4-(phenylsulfamoyl)benzamideC23H21N3O3SContains a cyano group; different biological activity profile.
4-(ethylsulfonyl)-N-(4-(methylthio)phenyl)benzamideC23H25N2O3SFeatures an ethylsulfonyl group; potential for different reactivity.
N-(4-{[2-(methylsulfanyl)benzoyl]amino}phenyl)benzamideC22H22N2O2SSimilar benzamide structure; different substituents affecting activity.

The uniqueness of this compound lies in its specific combination of functional groups that confer both PD-L1 inhibitory activity and a favorable safety profile while maintaining low cytotoxicity against normal cells. This balance makes it a promising candidate for further development in therapeutic applications targeting cancer.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on PD-L1 Inhibition : A study demonstrated that this compound significantly inhibited PD-L1 expression in vitro, leading to enhanced T-cell activation and proliferation in the presence of tumor cells.
  • Anti-Cancer Activity : In another investigation focusing on prostate cancer models, the compound exhibited notable anti-proliferative effects on PC-3 cell lines, suggesting its potential as an anticancer agent.
  • Safety Assessment : Toxicity assays indicated that the compound does not induce significant cytotoxic effects on normal fibroblast cells, reinforcing its therapeutic potential without adverse side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(methylthio)phenyl)benzamide can be compared to the following analogs:

Structural Analogues with Sulfamoyl Modifications

Compound Name Key Substituents Physicochemical/Biological Insights Reference
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl-thiazolyl The diethylsulfamoyl group enhances lipophilicity, while the nitro-thiazolyl moiety introduces strong electron-withdrawing effects, potentially improving target binding but reducing metabolic stability compared to the benzyl-ethyl substitution.
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Thiadiazolylsulfamoyl, phenylcarbonyl The thiadiazole ring increases π-π stacking potential, while the phenylcarbonyl group may enhance hydrogen bonding. However, the absence of a thioether group limits its interaction with sulfur-binding enzymes.
4-(N-Methyl-N-phenylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride N-Methyl-N-phenylsulfamoyl, ethoxybenzothiazolyl The charged hydrochloride form improves solubility, while the ethoxybenzothiazole group offers planar aromaticity for DNA intercalation. The methyl-phenyl substitution reduces steric hindrance compared to benzyl-ethyl.

Functional Analogues with Thioether/Thiol Groups

Compound Name Key Substituents Comparative Analysis Reference
2-Fluoro-3-(N-methylbenzamido)-N-(2-(methylthio)-4-(perfluoropropan-2-yl)phenyl)benzamide Methylthio, perfluoropropan-2-yl The methylthio group is retained, but the perfluorinated moiety increases hydrophobicity and oxidative stability. Fluorine atoms may enhance blood-brain barrier penetration, a feature absent in the target compound.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Triazole-thione tautomers These compounds exist as thione-thiol tautomers, which may confer redox activity. The target compound’s stable methylthio group avoids tautomerization, ensuring consistent binding interactions.
4-Amino-N-2-thiazolylbenzenesulfonamide Thiazolylsulfonamide Simpler structure with a primary sulfonamide and thiazole ring. The target compound’s tertiary sulfamoyl (N-benzyl-N-ethyl) group likely improves membrane permeability and resistance to enzymatic hydrolysis.

Q & A

Q. How can researchers validate off-target effects in kinase inhibition studies?

  • Methodology : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions. Cross-reference with cryo-EM structures of ligand-kinase complexes to rationalize selectivity. Use CRISPR-Cas9 knockout models to confirm target-specific phenotypes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.